molecular formula C9H13N2O14P3 B056950 [[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 117098-38-1

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No. B056950
M. Wt: 466.13 g/mol
InChI Key: BRVUPLSOIDPVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a chemical compound used in scientific research. It is commonly known as OXPAPhos and is used as a potent inhibitor of protein tyrosine phosphatases. This compound has various applications in scientific research, including the study of biochemical and physiological processes, drug discovery, and drug development.

Mechanism Of Action

OXPAPhos inhibits protein tyrosine phosphatases by binding to the active site of these enzymes and forming a stable complex. This complex prevents the enzymes from dephosphorylating their substrates, thereby modulating cellular signaling pathways.

Biochemical And Physiological Effects

OXPAPhos has various biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

OXPAPhos has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying cellular signaling pathways. It is also relatively easy to synthesize and has good stability in aqueous solutions. However, OXPAPhos has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects on protein tyrosine phosphatases are not specific to individual enzymes.

Future Directions

There are several future directions for the research on OXPAPhos. One potential application is in the development of new cancer therapies. OXPAPhos has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, making it a promising candidate for further study. Additionally, OXPAPhos could be used to study the role of protein tyrosine phosphatases in various diseases, including diabetes, cardiovascular disease, and immune disorders. Finally, further research could be done to improve the specificity of OXPAPhos for individual protein tyrosine phosphatases, which would make it a more valuable tool for studying cellular signaling pathways.

Synthesis Methods

The synthesis of OXPAPhos involves the reaction of 5-iodouracil with ethyl glyoxylate to form ethyl 5-(2-iodo-4-oxopyrimidine-1-yl)oxopentanoate. This intermediate is then reacted with diethyl phosphite to form ethyl 5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-ylphosphonate. Finally, this compound is treated with hydrogen peroxide and sodium hydroxide to form OXPAPhos.

Scientific Research Applications

OXPAPhos has various applications in scientific research. It is commonly used as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting these enzymes, OXPAPhos can modulate cellular signaling pathways and provide insights into the underlying biochemical and physiological processes.

properties

CAS RN

117098-38-1

Product Name

[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H13N2O14P3

Molecular Weight

466.13 g/mol

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)

InChI Key

BRVUPLSOIDPVFS-UHFFFAOYSA-N

SMILES

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O

synonyms

3'-keto-2'-deoxyuridine 5'-triphosphate
3-KDUTP

Origin of Product

United States

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